8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate

Catalog No.
S13633723
CAS No.
87728-26-5
M.F
C19H14O7
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthrace...

CAS Number

87728-26-5

Product Name

8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate

IUPAC Name

(4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H14O7/c1-8-7-13(25-9(2)20)15-16(19(8)26-10(3)21)18(24)14-11(17(15)23)5-4-6-12(14)22/h4-7,22H,1-3H3

InChI Key

SVZDDWBIAGKUKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C

8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound belonging to the anthraquinone family. This compound features a complex structure characterized by a hydroxyl group, a methyl group, and diacetate moieties attached to the anthracene core. Its molecular formula is C16H14O6C_{16}H_{14}O_6, and it has a molecular weight of approximately 302.28 g/mol. The presence of the hydroxyl and acetyl groups enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies .

  • Acylation: The hydroxyl and methyl groups can participate in acylation reactions, leading to the formation of various derivatives.
  • Oxidation: The anthracene core can be oxidized to yield quinone derivatives, which are important in organic synthesis.
  • Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
  • Substitution Reactions: The acetyl groups can be substituted with other functional groups under suitable conditions .

8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate exhibits notable biological activities. It has been studied for its potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular pathways that regulate cell survival and death. Additionally, its antioxidant properties have been noted, suggesting potential applications in combating oxidative stress-related diseases .

The synthesis of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with 1,4-dihydroxyanthraquinone or similar precursors.
  • Methylation: Methylation of the hydroxyl group is performed using methyl iodide or another methylating agent.
  • Acetylation: The resultant compound is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as sodium acetate to yield the diacetate derivative.
  • Purification: The product is purified through methods like column chromatography to isolate the desired compound .

The unique properties of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate make it valuable in various fields:

  • Pharmaceuticals: Its cytotoxic properties suggest potential as an anticancer agent.
  • Dyes and Pigments: Due to its vibrant color properties, it may be used in dye formulations.
  • Research: This compound serves as a model for studying anthraquinone derivatives and their biological interactions .

Interaction studies have shown that 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can interact with various biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways and gene expression profiles. Research indicates that this compound can affect the activity of enzymes involved in drug metabolism and detoxification processes .

Several compounds share structural similarities with 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate:

Compound NameStructural FeaturesUnique Properties
9,10-DioxoanthraceneLacks hydroxyl and acetyl groupsMore hydrophobic; lower solubility
1,4-DihydroxyanthraquinoneContains two hydroxyl groupsExhibits different reactivity due to additional hydroxyls
RheinHas carboxylic acid instead of acetate groupsDifferent solubility and biological activity profile
DiacereinSimilar anthraquinone structure but with different substituentsUsed primarily for its anti-inflammatory properties

Uniqueness: What sets 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate apart is its specific combination of functional groups (hydroxyl and diacetate) that enhances its solubility and reactivity compared to other anthraquinones. This uniqueness contributes to its potential applications in medicinal chemistry and material science .

The compound is systematically named (4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate according to IUPAC guidelines, reflecting its anthraquinone backbone substituted with methyl, hydroxyl, and acetyloxy groups. Its molecular formula, C₁₉H₁₄O₇, corresponds to a molecular weight of 354.3 g/mol, as verified by high-resolution mass spectrometry. The structure features a planar anthraquinone core (positions 9 and 10 as ketones) with acetylated hydroxyl groups at positions 1 and 4, and a methyl group at position 2 (Figure 1). The canonical SMILES string, CC1=CC(=C2C(=C1OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C, encodes this substitution pattern.

Table 1: Key Identifiers of the Compound

PropertyValue
CAS Number87728-26-5
IUPAC Name(4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate
Molecular FormulaC₁₉H₁₄O₇
Molecular Weight354.3 g/mol
InChI KeySVZDDWBIAGKUKQ-UHFFFAOYSA-N

Historical Development of Anthraquinone-Derived Compounds

Anthraquinones have been pivotal in industrial and pharmaceutical chemistry since Carl Graebe and Carl Theodore Liebermann’s 1868 synthesis of alizarin, the first natural dye produced synthetically. The diacetate derivative discussed here represents a modern iteration of this legacy, leveraging esterification to enhance solubility and bioavailability. Recent studies, such as those on substituted bisbenzyloxy anthraquinones, underscore their anticancer potential through mechanisms like endoplasmic reticulum stress activation. These advancements highlight the evolutionary trajectory from early dye chemistry to targeted therapeutic agents.

Natural Occurrence vs. Synthetic Origins

While many anthraquinones, such as emodin and alizarin, occur naturally in plants and fungi, 8-hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is exclusively synthetic. Natural analogs, like thiomelin diacetate from lichens, share functional group similarities but differ in substitution patterns. The synthetic origin of this compound is evidenced by its absence in natural product databases and its CAS registry under laboratory-synthesized chemicals.

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

354.07395278 g/mol

Monoisotopic Mass

354.07395278 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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